molecular formula C17H22N2O3S B7414668 2-Tert-butyl-4-quinolin-6-ylsulfonylmorpholine

2-Tert-butyl-4-quinolin-6-ylsulfonylmorpholine

Cat. No.: B7414668
M. Wt: 334.4 g/mol
InChI Key: SKXXYERWYCTGCK-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-quinolin-6-ylsulfonylmorpholine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a tert-butyl group, a quinoline ring, and a sulfonylmorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-4-quinolin-6-ylsulfonylmorpholine typically involves multi-step organic reactionsThe sulfonylmorpholine moiety is then attached through sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-4-quinolin-6-ylsulfonylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline and sulfonylmorpholine compounds .

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-quinolin-6-ylsulfonylmorpholine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. The sulfonylmorpholine moiety may interact with enzymes and receptors, modulating their activity. These interactions lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 2-Tert-butyl-4-methoxyphenole
  • 2-Tert-butyl-1,4-benzoquinone
  • 4-Hydroxy-2-quinolones

Comparison: Compared to these similar compounds, 2-Tert-butyl-4-quinolin-6-ylsulfonylmorpholine is unique due to the presence of both the quinoline ring and the sulfonylmorpholine moiety. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-tert-butyl-4-quinolin-6-ylsulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-17(2,3)16-12-19(9-10-22-16)23(20,21)14-6-7-15-13(11-14)5-4-8-18-15/h4-8,11,16H,9-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXXYERWYCTGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CN(CCO1)S(=O)(=O)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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